molecular formula C16H18ClFN4O B2514966 3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034209-09-9

3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2514966
CAS No.: 2034209-09-9
M. Wt: 336.8
InChI Key: XSXDYMRHPQTDBL-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro and fluoro groups, as well as a pyrazolyl-piperidinyl moiety, which contributes to its distinct chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O/c1-10-8-15(21-20-10)22-6-4-12(5-7-22)19-16(23)11-2-3-14(18)13(17)9-11/h2-3,8-9,12H,4-7H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXDYMRHPQTDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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